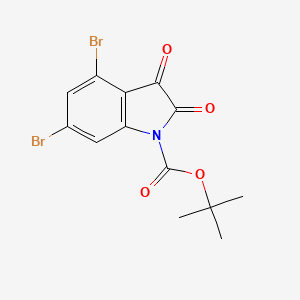
tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate: is a synthetic organic compound belonging to the class of indoline derivatives It is characterized by the presence of two bromine atoms at the 4 and 6 positions, a tert-butyl ester group at the 1 position, and two oxo groups at the 2 and 3 positions of the indoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dibromoindoline-2,3-dione.
Esterification: The indoline-2,3-dione is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy or amino derivatives.
Substitution: The bromine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyindoline derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indoline-based compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit anticancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound is used in the development of specialty chemicals and materials. It may also find applications in the synthesis of dyes, pigments, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine atoms and oxo groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 2,3-dioxoindoline-1-carboxylate: Lacks the bromine atoms at the 4 and 6 positions.
tert-Butyl 4,6-dibromoindoline-1-carboxylate: Lacks the oxo groups at the 2 and 3 positions.
tert-Butyl 4,6-dibromo-2,3-dihydroindoline-1-carboxylate: Contains hydrogen atoms instead of oxo groups at the 2 and 3 positions.
Uniqueness: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate is unique due to the combination of bromine atoms and oxo groups on the indoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H11Br2NO4 |
|---|---|
Poids moléculaire |
405.04 g/mol |
Nom IUPAC |
tert-butyl 4,6-dibromo-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C13H11Br2NO4/c1-13(2,3)20-12(19)16-8-5-6(14)4-7(15)9(8)10(17)11(16)18/h4-5H,1-3H3 |
Clé InChI |
LMPSGVKSCBQOME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C(=CC(=C2)Br)Br)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)

![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)


![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)





![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)

